5-Isopropylpicolinonitrile: Technical Guide to Synthesis and Applications
5-Isopropylpicolinonitrile: Technical Guide to Synthesis and Applications
CAS: 110260-90-7
Formula: C
Executive Summary
5-Isopropylpicolinonitrile (5-(1-methylethyl)pyridine-2-carbonitrile) is a specialized pyridine building block utilized primarily in the synthesis of complex pharmaceutical agents and agrochemicals. Structurally, it consists of a pyridine ring substituted with a nitrile group at the C2 position and an isopropyl group at the C5 position.
This compound serves as a critical intermediate for introducing the 5-isopropylpyridine-2-yl moiety into drug scaffolds. It is most notably documented in the development of endothelin receptor antagonists and is a structural analog of Fusaric acid precursors. Its utility stems from the versatility of the nitrile group, which acts as a gateway to carboxylic acids, amides, amines, and amidines, allowing for the rapid diversification of lead compounds in medicinal chemistry.
Chemical Identity & Physical Properties[1][2]
Identification Data
| Parameter | Detail |
| IUPAC Name | 5-(propan-2-yl)pyridine-2-carbonitrile |
| CAS Number | 110260-90-7 |
| Synonyms | 5-Isopropyl-2-cyanopyridine; 2-Pyridinecarbonitrile, 5-(1-methylethyl)- |
| SMILES | CC(C)C1=CN=C(C=C1)C#N |
| InChI Key | InChI=1S/C9H10N2/c1-6(2)8-3-4-9(5-10)11-5-8 |
Physical Properties
Note: As a specialized intermediate, experimental bulk properties are often proprietary. The values below represent field-validated estimates based on structural analogs (e.g., 5-methylpicolinonitrile) and available isolation data.
| Property | Value / Description |
| Appearance | Colorless to pale yellow oil or low-melting solid [1]. |
| Boiling Point | Est. 240–250 °C (at 760 mmHg); often distilled under reduced pressure. |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO. Sparingly soluble in water. |
| Stability | Stable under standard laboratory conditions. Hydrolyzes in strong acid/base. |
Synthetic Pathways[3]
The synthesis of 5-isopropylpicolinonitrile generally follows two strategic approaches: Nucleophilic Substitution (Cyanation) for industrial scalability, and Radical Alkylation for late-stage functionalization in research settings.
Route A: Cyanation of 2-Halo-5-isopropylpyridine (Scalable)
This is the preferred route for kilogram-scale production. It involves the displacement of a halogen (Cl or Br) at the C2 position by a cyanide source.
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Precursor: 2-Bromo-5-isopropylpyridine or 2-Chloro-5-isopropylpyridine.
-
Reagents: CuCN (Rosenmund-von Braun) or Zn(CN)
with Pd catalyst. -
Conditions: Polar aprotic solvent (DMF, NMP) at elevated temperatures (120–150 °C).
Protocol Insight:
While classical copper-mediated cyanation is effective, modern process chemistry favors Palladium-catalyzed cyanation (e.g., Pd
Route B: Radical Alkylation (Research/Academic)
A modern approach utilizes the Minisci-type reaction to install the alkyl group onto the pyridine ring. This is useful when the nitrile core is already present but the 5-position needs functionalization.
-
Precursor: 5-Bromopicolinonitrile or Picolinonitrile.[1]
-
Reagents: Propane (gas) or Isopropyl radicals generated via photocatalysis.
-
Mechanism: Hydrogen Atom Transfer (HAT) followed by radical addition to the electron-deficient pyridine ring [1].
Synthesis Visualization
Figure 1: Convergent synthetic strategies for 5-Isopropylpicolinonitrile.
Reactivity & Downstream Applications
The nitrile group at the C2 position is highly activated due to the electron-withdrawing nature of the pyridine ring. This makes 5-isopropylpicolinonitrile a versatile "linchpin" intermediate.
Key Transformations
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Hydrolysis to Acid: Conversion to 5-isopropylpicolinic acid . This is a structural analog of Fusaric acid (5-butylpicolinic acid), a compound with known hypotensive and dopamine beta-hydroxylase inhibitory activity.
-
Reduction to Amine: Hydrogenation yields (5-isopropylpyridin-2-yl)methanamine . This primary amine is a critical scaffold for constructing bidentate ligands and kinase inhibitors.
-
Amidine Formation: Reaction with ammonia/hydroxylamine yields amidines, which are precursors for pyrimidine and imidazole heterocycles found in drug discovery.
Medicinal Chemistry: Endothelin Receptor Antagonists
Patent literature identifies 5-isopropylpicolinonitrile as a precursor for sulfonamide-based Endothelin Receptor Antagonists . The synthetic workflow typically involves:
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Transformation of the nitrile or its halo-precursor to a thiol/sulfonic acid.
-
Coupling to form 5-isopropyl-pyridine-2-sulfonamide derivatives.
-
These compounds modulate vasoconstriction and are investigated for treating pulmonary arterial hypertension [3].
Reactivity Map
Figure 2: Divergent synthesis showing the utility of 5-Isopropylpicolinonitrile in drug discovery.
Handling & Safety Protocols
As a pyridine nitrile, this compound poses specific risks that require rigorous safety controls.
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Acute Toxicity: Nitriles can release cyanide ions upon metabolism. Treat as potentially fatal if swallowed or absorbed through the skin.
-
Respiratory Hazard: Avoid inhalation of vapors/mists. Use only in a certified chemical fume hood.
-
Incompatibility: Incompatible with strong oxidizing agents and strong acids (risk of hydrolysis to nicotinic acid derivatives and exothermic reactions).
Recommended PPE:
-
Nitrile or Butyl rubber gloves (Double gloving recommended).
-
Chemical safety goggles + Face shield if handling liquids.
-
Lab coat with chemical resistance.
References
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Capaldo, L., et al. (2022). Photocatalytic strategies for the valorization of feedstock chemicals in batch and flow. UvA-DARE (Digital Academic Repository). Available at: [Link] (Accessed via UvA repository).
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997. Available at: [Link]
- Breu, V., et al. (1999). Process for the preparation of 2,5-disubstituted pyridines. European Patent EP0897914A1.
- Bowden, M. C., et al. (2007). Process for the preparation of 2-cyanopyridine derivatives. European Patent EP1746089A1.
